
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid
Overview
Description
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-fluoro-2-amino pyrimidines with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis
The molecular formula of this compound is C4H2ClFN2. It has a molecular weight of 132.52 .Chemical Reactions Analysis
The compound can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .Scientific Research Applications
Fluorescent Zn(II) Sensors
Research by Nolan et al. (2006) describes the development of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes for sensing Zn(II). These compounds, including 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, demonstrate improved selectivity for Zn(II) and are useful in biological imaging applications (Nolan et al., 2006).
Aerobic Soil Metabolism
Vithala and White (1996) investigated the aerobic metabolism of flupropacil in sandy loam soil, identifying a major metabolite as flupropacil acid, related to this compound. This study provides insights into the environmental fate and transformation of similar compounds (Vithala & White, 1996).
Hypoglycemic Agents
Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, including compounds related to this compound. This research contributes to the development of new therapeutic agents for diabetes (Grell et al., 1998).
Synthesis and Piperidinolysis of Fluoropyrimidines
Brown and Waring (1974) conducted a study on the synthesis of simple fluoropyrimidines, which are structurally related to this compound. Their research aids in understanding the chemical reactions and potential applications of such compounds (Brown & Waring, 1974).
Reactive Oxygen Species Detection
Setsukinai et al. (2003) developed novel fluorescence probes, including compounds related to this compound, for detecting reactive oxygen species. These probes are significant for studying oxidative stress and related biological processes (Setsukinai et al., 2003).
Fluoropyrimidine in Cancer Treatment
Chu et al. (2004) examined the use of S-1, an oral fluoropyrimidine, in treating advanced malignancies. This study provides insight into the therapeutic applications of fluoropyrimidines, which are structurally related to this compound (Chu et al., 2004).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is the P2X7 receptor . This receptor plays a crucial role in various cellular processes, including inflammation and apoptosis.
Mode of Action
This compound interacts with the P2X7 receptor as an antagonist . By binding to this receptor, it inhibits its activation, leading to a decrease in the receptor’s downstream effects.
Biochemical Pathways
The inhibition of the P2X7 receptor by this compound affects several biochemical pathways. These include the inflammatory response and apoptotic pathways . The compound’s action can lead to a reduction in inflammation and cell death.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and a decrease in cell death . These effects are due to the compound’s antagonistic action on the P2X7 receptor.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of benzamide scaffolds that act as potent antagonists against P2X7 receptors . These receptors are involved in various physiological and pathological processes, including inflammation and pain. The compound interacts with enzymes such as kinases and proteins involved in signal transduction pathways. For instance, it is used in the synthesis of inhibitors for the JAK2 kinase, which is crucial in the signaling pathways of various cytokines and growth factors .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with P2X7 receptors can lead to changes in calcium ion flux, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation . Additionally, its role in inhibiting JAK2 kinase affects the transcription of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to P2X7 receptors by binding to the receptor site, thereby preventing the activation of the receptor by its natural ligand . This inhibition can reduce the inflammatory response and pain perception. Furthermore, the compound inhibits JAK2 kinase by binding to its active site, blocking the phosphorylation of downstream signaling molecules and ultimately altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target receptors and enzymes, leading to prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target receptors and enzymes without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into active or inactive metabolites . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic profile. Additionally, the compound’s interaction with metabolic cofactors can alter metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects. The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and receptors located in these organelles, thereby modulating cellular processes such as protein synthesis and energy production .
properties
IUPAC Name |
2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O2/c12-9-2-1-6(3-8(9)11(16)17)10-14-4-7(13)5-15-10/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPXIXAIKOZGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



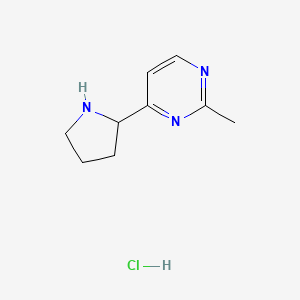
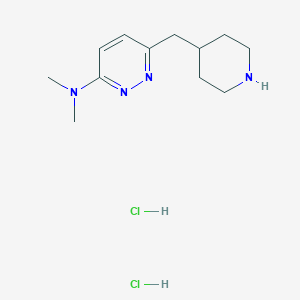
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
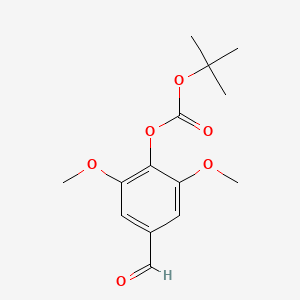
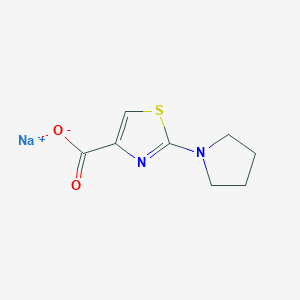
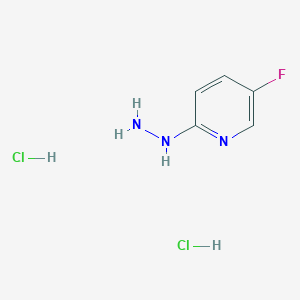

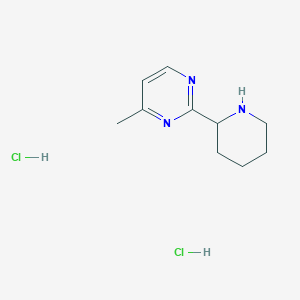

![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)
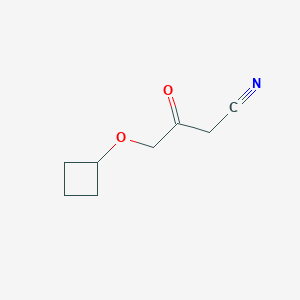

![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402712.png)
![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)